molecular formula C3H2I2N2 B103584 4,5-Diiodo-1H-imidazole CAS No. 15813-09-9

4,5-Diiodo-1H-imidazole

Cat. No.: B103584
CAS No.: 15813-09-9
M. Wt: 319.87 g/mol
InChI Key: XMWPTVMTXKJONE-UHFFFAOYSA-N
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Description

4,5-Diiodo-1H-imidazole is a heterocyclic organic compound characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1H-imidazole typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the iodination process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Diiodo-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Uniqueness: 4,5-Diiodo-1H-imidazole is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine atoms enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

4,5-Diiodo-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, which influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, along with relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C3H2I2N2C_3H_2I_2N_2. Its synthesis typically involves the reaction of imidazole with iodine in the presence of a base such as sodium hydroxide, often using tetrahydrofuran as a solvent to enhance solubility and yield . The presence of iodine significantly alters the compound's electronic properties, enhancing its potential interactions with biological targets.

Mechanism of Action

This compound interacts with various metal ions such as copper (Cu) and cobalt (Co), forming coordination polymers. This interaction is crucial for its biological activity as it may influence enzyme activity and cellular processes. The compound's ability to form stable complexes with these metal ions suggests potential applications in material chemistry and catalysis, alongside its pharmacological uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

In one study, several imidazole derivatives were synthesized and screened for their antibacterial activity. While many compounds showed limited efficacy, certain derivatives demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL . This suggests that modifications to the imidazole structure can enhance antibacterial potency.

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Studies indicate that halogenated imidazoles can inhibit tumor growth through various mechanisms, including induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in cell proliferation.

Research Findings

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer cells by affecting cell cycle progression and inducing apoptosis . The compound's interaction with metal ions may also play a role in modulating cellular responses to oxidative stress, which is a critical factor in cancer development.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that its bioavailability can be influenced by its solubility and stability in physiological conditions. Research indicates that environmental factors such as pH and ionic strength can affect the compound's solubility and consequently its biological activity. Understanding these factors is essential for optimizing its therapeutic applications.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, it is useful to compare it with other halogenated imidazoles:

CompoundStructureAntimicrobial ActivityAnticancer Activity
4,5-Dichloro-1H-imidazole Cl at positions 4 & 5ModerateLow
4,5-Dibromo-1H-imidazole Br at positions 4 & 5ModerateModerate
This compound I at positions 4 & 5HighHigh

This table illustrates that the presence of iodine enhances both antimicrobial and anticancer activities compared to chlorine or bromine analogs.

Properties

IUPAC Name

4,5-diiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPTVMTXKJONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378422
Record name 4,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-09-9
Record name 4,5-Diiodo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15813-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the continuous flow synthesis method for 4,5-diiodo-1H-imidazole described in the research?

A1: The research demonstrates a novel approach to synthesizing this compound using a continuous flow platform, specifically the multi-jet oscillating disk (MJOD) flow reactor . This method offers several advantages over traditional batch synthesis, including:

  • Scalability: The continuous flow process allows for a higher production capacity, reaching up to 295 g per day for this compound .

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